(2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride
Beschreibung
BenchChem offers high-quality (2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H12ClNO5 |
|---|---|
Molekulargewicht |
252.63 g/mol |
IUPAC-Name |
(2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8-;/m1./s1/i7+1,9+1,10+1; |
InChI-Schlüssel |
FFEWFMCABUNGJJ-NRHSMYMJSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H]([13C@H]([13C](=O)O)[15NH2])O)O)O.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (2R,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid; hydrochloride, commonly referred to as D,L-threo-Droxidopa-13C2,15N Hydrochloride, is a stable isotope-labeled derivative of Droxidopa. This compound plays a significant role in the field of neuropharmacology and metabolic studies due to its ability to cross the blood-brain barrier and convert into norepinephrine.
- Molecular Formula : C9H12ClNO5
- Molecular Weight : 252.63 g/mol
- IUPAC Name : (2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid; hydrochloride
- InChI Key : FFEWFMCABUNGJJ-OPABSIBTSA-N
D,L-threo-Droxidopa undergoes metabolic conversion primarily via decarboxylation by L-aromatic-amino-acid decarboxylase to produce norepinephrine. Norepinephrine functions as a neurotransmitter and is involved in various physiological processes such as:
- Vasoconstriction : Acts on alpha-adrenergic receptors.
- Cardiac Stimulation : Stimulates beta-adrenergic receptors leading to increased heart rate and contractility.
This dual action makes it particularly relevant in treating conditions like orthostatic hypotension and other disorders associated with norepinephrine deficiency.
Neurotransmitter Precursor
As a precursor to norepinephrine, D,L-threo-Droxidopa has been explored for its potential therapeutic applications:
- Orthostatic Hypotension : It is used in managing this condition by increasing norepinephrine levels, thus enhancing vascular tone and blood pressure.
- Neurodegenerative Disorders : Research indicates that enhancing norepinephrine levels may benefit patients with conditions like Parkinson's disease .
Metabolic Studies
The stable isotope labeling (with and ) allows for precise tracking of metabolic pathways. This is crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in various biological systems .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of D,L-threo-Droxidopa:
- Clinical Trials : A series of clinical trials have demonstrated that patients receiving Droxidopa report significant improvements in symptoms associated with neurogenic orthostatic hypotension. The studies showed an increase in standing blood pressure and reduced dizziness upon standing.
- Metabolic Pathway Analysis : Research utilizing stable isotopes has provided insights into the metabolic fate of Droxidopa, revealing its conversion efficiency to norepinephrine and its impact on neurotransmitter dynamics within the central nervous system .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Mechanism of Action | Primary Use |
|---|---|---|---|
| D,L-threo-Droxidopa | 252.63 g/mol | Converts to norepinephrine | Orthostatic hypotension |
| L-threo-Droxidopa | 252.63 g/mol | Direct precursor to norepinephrine | Parkinson's disease management |
| 3-(2,4-Dihydroxyphenyl)propanoic acid | 182.19 g/mol | Antioxidant properties | Neuroprotection |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
